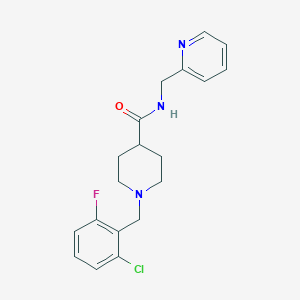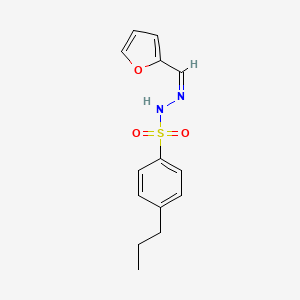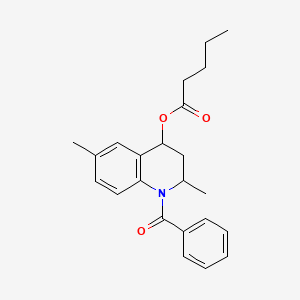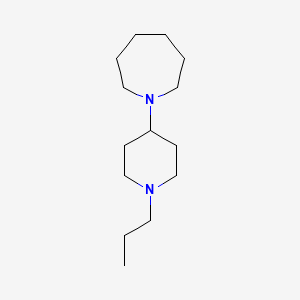![molecular formula C15H17F4NO3 B4995615 2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate CAS No. 5586-55-0](/img/structure/B4995615.png)
2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate, also known as TFPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPP is a fluorinated derivative of 5-aminolevulinic acid (ALA), which is a natural compound found in the human body.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate involves its ability to generate reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cancer cells, leading to their destruction. This compound has also been shown to induce apoptosis, a programmed cell death, in cancer cells. Additionally, this compound can selectively accumulate in cancer cells due to their higher metabolic rate, making it an effective photosensitizer for PDT.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines, including breast, colon, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate has several advantages for lab experiments, including its high selectivity towards cancer cells, low toxicity, and ability to generate ROS upon exposure to light. However, this compound has some limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. Moreover, the use of light as a trigger for ROS generation can limit its application in deep-seated tumors.
Future Directions
There are several future directions for the research and development of 2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate. One potential direction is the development of new nanocarriers for targeted drug delivery, which can enhance the efficacy of chemotherapy. Another direction is the modification of this compound to improve its solubility in aqueous solutions, which can increase its application in vivo. Moreover, the development of new light sources that can penetrate deep-seated tumors can expand the application of this compound in PDT. Additionally, the combination of this compound with other therapies, such as immunotherapy, can enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate involves the reaction between 2,2,3,3-tetrafluoropropyl acrylate and 5-[(2-methylphenyl)amino]-5-oxopentanoic acid. The reaction is carried out in the presence of a base catalyst such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate has been extensively studied for its potential applications in various fields such as photodynamic therapy (PDT), fluorescence imaging, and drug delivery. In PDT, this compound is used as a photosensitizer that can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. This compound has also been used in fluorescence imaging to detect cancer cells and monitor drug delivery. Moreover, this compound has been incorporated into nanocarriers for targeted drug delivery, which can enhance the efficacy of chemotherapy.
properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(2-methylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO3/c1-10-5-2-3-6-11(10)20-12(21)7-4-8-13(22)23-9-15(18,19)14(16)17/h2-3,5-6,14H,4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPEBJWQVTPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367282 |
Source


|
| Record name | 2,2,3,3-Tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5586-55-0 |
Source


|
| Record name | 2,2,3,3-Tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B4995551.png)
![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)

![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)

![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)